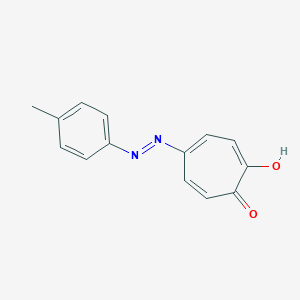

5-p-Tolylazotropolone

Description

5-<i>p</i>-Tolylazotropolone (C₁₃H₁₀N₂O₂) is a troponoid derivative featuring a seven-membered aromatic tropolone ring substituted at the 5-position with an azo-linked <i>p</i>-tolyl group. The tropolone core exhibits aromaticity comparable to benzene, enabling electrophilic substitution reactions, while the azo (–N=N–) group introduces redox activity and conjugation effects . The compound crystallizes in a planar configuration, forming parallel sheet structures stabilized by π-π interactions and hydrogen bonding .

Properties

CAS No. |

19281-39-1 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-hydroxy-5-[(4-methylphenyl)diazenyl]cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)15-16-12-6-8-13(17)14(18)9-7-12/h2-9H,1H3,(H,17,18) |

InChI Key |

ACTIARCHTVXFJH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |

Isomeric SMILES |

CC1=CC=C(C=C1)NN=C2C=CC(=O)C(=O)C=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |

Other CAS No. |

19281-39-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Chlorotropolone

- Structure : A tropolone derivative with a chlorine substituent at the 5-position.

- Key Differences :

- Applications : Primarily used as an antifungal agent, contrasting with 5-<i>p</i>-Tolylazotropolone’s unexplored biological roles.

5-Ethyltropolone

- Structure : Features an ethyl group at the 5-position.

- Key Differences :

- Alkyl substituent enhances lipophilicity but lacks the electronic effects of the azo group.

- Less planar than 5-<i>p</i>-Tolylazotropolone due to steric hindrance from the ethyl chain.

- Synthesis : Achieved via Friedel-Crafts alkylation, differing from the diazo-coupling route of the title compound .

Table 1: Structural Comparison of Troponoids

Functional Analogs: Azo-Containing Heterocycles

5-(4-Chlorobenzylidene)-3-(<i>p</i>-tolyl)-2-(<i>p</i>-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a)

- Structure : Imidazolone core with <i>p</i>-tolyl and benzylidene substituents.

- Key Differences: Non-aromatic imidazolone ring vs. aromatic tropolone. Azo group absent; reactivity driven by amide and enone functionalities.

- Synthesis : Produced via refluxing imidazolone precursors with <i>p</i>-toluidine, followed by recrystallization .

Pioglitazone Hydrochloride

Table 2: Physicochemical and Functional Properties

Research Findings and Unique Attributes

- Azo Group Uniqueness: A Cambridge Structural Database (CSD) search identified 13 mono-substituted troponoids, none of which feature an azo group, highlighting 5-<i>p</i>-Tolylazotropolone’s structural novelty .

- Crystallographic Stability: The parallel sheet packing (viewed along the <i>a</i>-axis) enhances thermal stability compared to alkyl-substituted troponoids .

- Reactivity : The azo group enables unique photochemical behavior, such as <i>cis-trans</i> isomerism, absent in halogen- or alkyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.